molecular formula C10H6F4O B14560235 3-(2,3,5,6-Tetrafluoro-4-methylphenyl)prop-2-yn-1-ol CAS No. 61794-48-7

3-(2,3,5,6-Tetrafluoro-4-methylphenyl)prop-2-yn-1-ol

Cat. No.: B14560235
CAS No.: 61794-48-7
M. Wt: 218.15 g/mol
InChI Key: PTBAAIQSVDXKEX-UHFFFAOYSA-N
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Description

3-(2,3,5,6-Tetrafluoro-4-methylphenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a tetrafluoromethylphenyl group attached to a propyn-1-ol moiety This compound is notable for its unique structural features, which include multiple fluorine atoms and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5,6-Tetrafluoro-4-methylphenyl)prop-2-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3,5,6-tetrafluoro-4-methylbenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with propargyl magnesium bromide to form the corresponding alcohol.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5,6-Tetrafluoro-4-methylphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 3-(2,3,5,6-tetrafluoro-4-methylphenyl)prop-2-ynal or 3-(2,3,5,6-tetrafluoro-4-methylphenyl)prop-2-ynoic acid.

    Reduction: Formation of 3-(2,3,5,6-tetrafluoro-4-methylphenyl)prop-2-en-1-ol or 3-(2,3,5,6-tetrafluoro-4-methylphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3,5,6-Tetrafluoro-4-methylphenyl)prop-2-yn-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,3,5,6-Tetrafluoro-4-methylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoro-4-methylphenyl)methanol: Similar structure but lacks the alkyne group.

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a methyl group.

    2,3,5,6-Tetrafluoro-4-methylpyridine: Pyridine ring instead of a benzene ring.

Uniqueness

3-(2,3,5,6-Tetrafluoro-4-methylphenyl)prop-2-yn-1-ol is unique due to the presence of both the tetrafluoromethylphenyl group and the alkyne functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

61794-48-7

Molecular Formula

C10H6F4O

Molecular Weight

218.15 g/mol

IUPAC Name

3-(2,3,5,6-tetrafluoro-4-methylphenyl)prop-2-yn-1-ol

InChI

InChI=1S/C10H6F4O/c1-5-7(11)9(13)6(3-2-4-15)10(14)8(5)12/h15H,4H2,1H3

InChI Key

PTBAAIQSVDXKEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)C#CCO)F)F

Origin of Product

United States

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